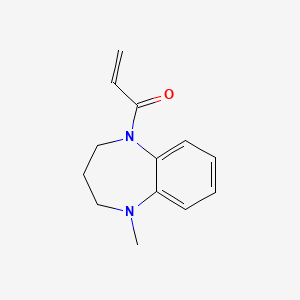

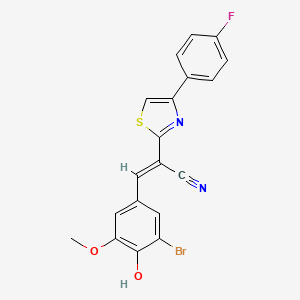

4-((6-(4-氟苄基)-5-氧代-4,5-二氢-1,2,4-三嗪-3-基)氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of benzoic acid, which is a common structure in many pharmaceuticals and other biologically active compounds . The presence of the fluorobenzyl group and the triazinyl group could potentially give this compound unique properties, but without specific studies or data, it’s hard to say what those might be.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several different functional groups present. The presence of the triazine ring, the fluorobenzyl group, and the amide bond would all contribute to the overall structure and properties of the compound .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The presence of the amide bond, the fluorobenzyl group, and the triazine ring could all potentially be sites of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence of the various functional groups .科学研究应用

Medicinal Chemistry: Neuroprotective Agent

This compound has been studied for its potential neuroprotective effects. In particular, it has been evaluated for its ability to protect against ischemic stroke . The compound may increase antioxidant enzyme activities, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while decreasing lactate dehydrogenase (LDH) release. This suggests a protective role in neuronal cells, potentially reducing ischemic injury.

Organic Synthesis: Benzylic Functionalization

The benzylic position of this compound is a site of high reactivity, allowing for various organic transformations. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in organic synthesis . These reactions can be used to synthesize a wide range of derivatives for further application in medicinal chemistry and material science.

Pharmacology: PI3K/AKT Pathway Modulation

The compound has shown to activate the PI3K/AKT signaling pathway . This pathway is crucial in cell survival and metabolism, and its modulation is of great interest in pharmacology, particularly in cancer research where it can influence tumor growth and response to therapy.

Cell Biology: Apoptosis Regulation

In cellular studies, this compound has demonstrated an ability to regulate apoptosis, a programmed cell death process . It can reduce the levels of pro-apoptotic proteins like Bax and Bim, while increasing anti-apoptotic protein Bcl-2 levels. This regulation is essential for studies related to cancer, neurodegeneration, and other diseases where cell death plays a central role.

Biochemistry: Endoplasmic Reticulum Stress Reduction

The compound has been associated with a decrease in endoplasmic reticulum stress (ERS) . ERS is involved in various diseases, including diabetes, neurodegeneration, and heart disease. Understanding how this compound affects ERS can lead to new therapeutic strategies.

Neuroscience: Axonal Regeneration

Research indicates that this compound may promote axonal regeneration in primary neurons of neonatal rats . This is significant for neuroscience research, especially in the context of spinal cord injuries and neurodegenerative diseases where promoting nerve growth is a major therapeutic goal.

作用机制

安全和危害

未来方向

属性

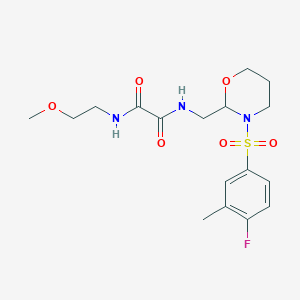

IUPAC Name |

methyl 4-[[6-[(4-fluorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3/c1-26-17(25)12-4-8-14(9-5-12)20-18-21-16(24)15(22-23-18)10-11-2-6-13(19)7-3-11/h2-9H,10H2,1H3,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZKWRUUHCOBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((6-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2925410.png)

![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)

![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925414.png)

![2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2925423.png)